molecular formula C14H21ClN4O2 B2457887 Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate CAS No. 1147998-25-1

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

货号 B2457887
CAS 编号: 1147998-25-1
分子量: 312.8
InChI 键: CXRBBVCJYYJQEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that is commonly used as a building block in the synthesis of various bioactive molecules.

作用机制

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is not well understood. However, it is believed to act as a scaffold molecule that can bind to specific target proteins and modulate their activity. For example, PDE10A inhibitors that are synthesized using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block can selectively inhibit the activity of PDE10A, which is involved in the regulation of dopamine and cAMP signaling pathways in the brain. This can potentially lead to the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate are dependent on the specific bioactive molecule that is synthesized using this compound. For example, PDE10A inhibitors that are synthesized using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block can increase the levels of dopamine and cAMP in the brain, which can potentially lead to the treatment of neurological disorders such as schizophrenia and Huntington's disease.

实验室实验的优点和局限性

The advantages of using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block in the synthesis of bioactive molecules include its high yield and purity, as well as its ease of synthesis. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.

未来方向

There are several future directions for the use of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate in scientific research. These include the synthesis of novel bioactive molecules using this compound as a building block, the development of more efficient synthesis methods for this compound, and the investigation of its potential applications in the treatment of various diseases. Additionally, the use of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate in combination with other scaffold molecules may lead to the development of more potent and selective bioactive molecules.
Conclusion
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in the synthesis of various bioactive molecules. Its ease of synthesis, high yield and purity, and potential applications in the treatment of various diseases make it a valuable building block in scientific research. Further investigation into the synthesis and applications of this compound may lead to the development of novel bioactive molecules and potential treatments for various diseases.

科学研究应用

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate has been extensively used in the synthesis of various bioactive molecules such as protein kinase inhibitors, phosphodiesterase 10A (PDE10A) inhibitors, and histone deacetylase (HDAC) inhibitors. These molecules have potential applications in the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases.

属性

IUPAC Name

tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)17-12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRBBVCJYYJQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate was prepared from 2,6-dichloropyrazine and tert-butyl 4-aminopiperidine-1-carboxylate using the conditions described for the preparation of tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate (Compound 1, Step 6). LRMS calculated for C14H21ClN4O2 [M+Na]+, 335.1; found 335.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,6-dichloropyrazine (5.0 g, 34 mmol) and 4-amino-1-boc-piperidine (6.7 g, 34 mmol) in DMF (67 mL) was added cesium carbonate (22 g, 67 mmol). The reaction mixture was stirred at 100° C. After 4 h, the reaction was quenched with saturated aqueous sodium bicarbonate (100 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate as a yellow solid. LRMS (ESI) calculated for C14H21ClN4O2 [M+Na]+, 335.1; found 335.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。